molecular formula C8H11N3O B12914619 6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one CAS No. 67434-61-1

6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one

Cat. No.: B12914619
CAS No.: 67434-61-1
M. Wt: 165.19 g/mol
InChI Key: PGZCEGAKGCYTNG-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This core structure is part of the imidazo[1,2-c]pyrimidinone family, a scaffold recognized for its diverse pharmacological potential. Compounds based on this fused bicyclic system have been identified as key inhibitors for various kinases. For instance, closely related imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have demonstrated micro- to submicromolar inhibition of Cyclin-dependent kinase 2 (CDK2), a critical target in oncology research, with confirmed binding modes in the ATP pocket . Furthermore, analogous molecular frameworks incorporating imidazo[1,2-c]pyrimidine cores have been investigated for their antihistaminic and bronchodilatory properties in preclinical models, suggesting potential applications in respiratory and inflammatory disease research . The structural features of this compound, including hydrogen bond donors and acceptors, make it a valuable template for designing new bioactive molecules with optimized drug-likeness properties. Researchers can utilize this high-quality building block to develop novel therapeutic agents for conditions such as cancer, asthma, and other diseases driven by kinase or histamine-mediated pathways. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

67434-61-1

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6,7-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C8H11N3O/c1-6-5-7-9-3-4-11(7)8(12)10(6)2/h5H,3-4H2,1-2H3

InChI Key

PGZCEGAKGCYTNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NCCN2C(=O)N1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-c]pyrimidine scaffold. Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an inhibitor of histone deacetylase, it can induce epigenetic modifications that affect gene expression and cellular signaling pathways . This makes it a promising candidate for cancer therapy and other diseases where epigenetic regulation plays a crucial role.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,2-c]pyrimidine scaffold shares structural homology with other fused heterocycles, but substituents and ring systems critically influence biological activity, solubility, and stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Imidazo[1,2-c]Pyrimidine Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one C₈H₁₀N₄O 6,7-dimethyl groups Drug-like solubility, LogP ~2.1; potential kinase inhibition
7-Chloroimidazo[1,2-c]pyrimidin-5(6H)-one C₆H₄ClN₃O 7-chloro substituent Intermediate for glycosylation reactions; dehalogenation yields active metabolites
10-(Alkylamino)-8-methyl-2,6-dihydroimidazo[1,2-c]pyrimido[5,4-e]pyrimidine-5(3H)-thiones C₁₃H₁₆N₈S Thione group at C5; alkylamino at C10 Enhanced lipophilicity (LogP +3.5); antimicrobial activity
6,7-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one C₁₈H₁₃N₇O₂S Thieno-triazolo extension; oxadiazole substituent High thermal stability (>300°C); unconfirmed bioactivity
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ Triazolo-pyrimidine core; ester group Antiparasitic activity (in vitro trypanocidal)

Key Observations:

Substituent Effects :

  • Methyl groups (e.g., 6,7-dimethyl) enhance metabolic stability and solubility compared to halogenated derivatives (e.g., 7-chloro) .
  • Thione groups (C5) improve lipophilicity, favoring membrane penetration, while oxadiazole or triazolo extensions may introduce steric hindrance, reducing bioavailability .

Triazolo-pyrimidine carboxylates (e.g., compound 12 in ) exhibit antiparasitic effects, suggesting scaffold versatility across therapeutic areas .

Synthetic Accessibility: Imidazo[1,2-c]pyrimidines are synthesized via cyclization of aminopyrimidines with α-halocarbonyl compounds, a method shared with related heterocycles like pyrimido[1,2-c]pyrimidinium chlorides . Thieno- or furo-fused derivatives require additional steps (e.g., phosphorus oxychloride-mediated cyclization), increasing complexity .

Limitations and Gaps:

  • Limited data exist on the specific biological targets of 6,7-dimethyl derivatives.

Biological Activity

6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1620579-40-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit:

  • Antitumor Activity : It has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections by interfering with viral replication mechanisms.

Biological Activity Overview

Activity TypeDescriptionReferences
Antitumor Inhibits growth in A549 (lung cancer) and other cell lines.
Antiviral May inhibit viral replication; specific mechanisms under investigation.
Cytotoxicity Exhibits cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.04 to 49.85 µM.

Case Studies

  • Antitumor Activity in A549 Cells
    • A study evaluated the effect of this compound on the A549 lung cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 26 µM. The mechanism involved apoptosis induction without affecting normal cell viability .
  • Inhibition of Viral Replication
    • In preliminary antiviral studies, this compound was tested against a range of viruses. Results indicated a dose-dependent inhibition of viral replication, warranting further investigation into its potential as an antiviral agent .

Research Findings

Recent advancements in drug design have highlighted the importance of modifying heterocyclic compounds to enhance their biological activity. Research has focused on synthesizing derivatives of imidazo[1,2-c]pyrimidines to improve their efficacy and reduce toxicity.

Table of Derivatives and Their Activities

Compound NameActivity TypeIC50 (µM)
This compoundAntitumor26
7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-oneAntiviralTBD
Other derivativesVariousVaries

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